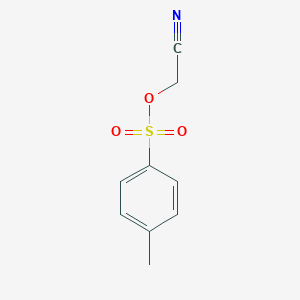

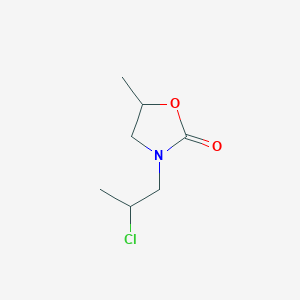

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one, commonly known as clopidol, is a chemical compound that belongs to the class of oxazolidinones. This compound has been widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease that affects the intestinal tract of chickens and other poultry birds. Clopidol has also been studied for its potential applications in other areas of scientific research.

Mechanism Of Action

Clopidol exerts its pharmacological effects by inhibiting the activity of the mitochondrial respiratory chain complex II. This leads to the accumulation of reactive oxygen species (ROS) in the cancer cells, which in turn triggers the apoptotic pathway. Clopidol has also been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival.

Biochemical And Physiological Effects

Clopidol has been shown to induce a range of biochemical and physiological effects in cells. These include the activation of caspases, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. Clopidol has also been shown to induce the generation of ROS and the disruption of mitochondrial membrane potential.

Advantages And Limitations For Lab Experiments

Clopidol has several advantages for use in lab experiments. It is a potent and selective inhibitor of the mitochondrial respiratory chain complex II, making it a valuable tool for studying mitochondrial function. Clopidol is also relatively easy to synthesize and has a low cost of production. However, clopidol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the study of clopidol. One area of interest is the development of novel analogs of clopidol with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of clopidol in more detail, with a focus on identifying the key signaling pathways involved. Finally, the potential applications of clopidol in other areas of research, such as neurodegenerative diseases and metabolic disorders, could be explored.

Synthesis Methods

Clopidol can be synthesized through a multistep reaction process starting from 3-amino-5-methylisoxazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is followed by the N-alkylation of the protected amine with 2-chloropropanol. The Boc group is then removed to give the desired product, 3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one.

Scientific Research Applications

Clopidol has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of anticancer therapy. Studies have shown that clopidol exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Clopidol has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways.

properties

CAS RN |

13723-02-9 |

|---|---|

Product Name |

3-(2-Chloropropyl)-5-methyl-1,3-oxazolidin-2-one |

Molecular Formula |

C7H12ClNO2 |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

3-(2-chloropropyl)-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H12ClNO2/c1-5(8)3-9-4-6(2)11-7(9)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

GECOICFABAOMLW-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)O1)CC(C)Cl |

Canonical SMILES |

CC1CN(C(=O)O1)CC(C)Cl |

Other CAS RN |

13723-02-9 |

synonyms |

3-(2-chloropropyl)-5-methyl-oxazolidin-2-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)